molecular formula C21H27NO5S2 B2696777 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 2034532-30-2

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No.: B2696777
CAS No.: 2034532-30-2
M. Wt: 437.57
InChI Key: NTLFDDJJDXMFCE-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a high-quality synthetic building block of interest in medicinal chemistry and drug discovery research. This piperidine-based compound features dual sulfonyl groups, a structural motif present in various biologically active molecules. Piperidine sulfonyl derivatives are frequently investigated as key scaffolds in the development of therapeutic agents . For instance, structurally related sulfonyl piperidine compounds have been explored as potent beta-3 adrenergic receptor antagonists, which are a target for conditions such as type 2 diabetes, metabolic syndrome, and hyperglycemia . The distinct properties conferred by the sulfonyl functional groups make this compound a valuable intermediate for constructing more complex molecular architectures. It is suitable for various chemical transformations, including the development of protease inhibitors and other small molecule therapeutics. As supplied by BroadPharm, this product is guaranteed to have a purity of >=98% (as determined by NMR analysis) and is provided with comprehensive analytical data for research transparency and reproducibility. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. 1 1 The potential applications mentioned are based on the general properties of similar chemical structures and are provided for research guidance only. The specific biological activity of this compound may not have been fully characterized.

Properties

IUPAC Name

4-benzylsulfonyl-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c23-28(24,18-19-8-3-1-4-9-19)21-12-14-22(15-13-21)29(25,26)17-7-16-27-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLFDDJJDXMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl and phenoxypropylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or amines.

Scientific Research Applications

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Neurological Therapeutics

Patent Compound (4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine): This derivative, disclosed in a 2007 patent, replaces sulfonyl groups with a heterocyclyl-carbonyl group and a phenoxyalkoxy substituent. The patent highlights its application in Alzheimer’s disease, suggesting that sulfonyl modifications in the target compound might influence target selectivity or metabolic stability .

Sulfonamide-Containing Intermediates (Almotriptan Malate Intermediate)**

The Almotriptan intermediate (1-(4-hydrazinyl benzylsulfonyl)pyrrolidine hydrochloride) shares a benzylsulfonyl group but utilizes a pyrrolidine ring instead of piperidine. The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) reduces conformational flexibility, which may impact bioavailability or receptor engagement.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Area
4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine C21H25NO5S2 465.5 Dual sulfonyl, phenoxypropyl Neurological disorders (inferred)
Patent Compound (Histamine H3 Antagonist) Varies* ~400–450 Heterocyclyl-carbonyl, phenoxy Alzheimer’s disease
Almotriptan Malate Intermediate C12H18ClN3O3S 319.8 Benzylsulfonyl, pyrrolidine Migraine
Benzyl 4-aminopiperidine-1-carboxylate C13H18N2O2 234.3 Benzyl-carboxylate Undefined

Key Research Findings and Implications

Sulfonyl vs. Carbonyl Groups: The dual sulfonyl groups in the target compound may enhance binding to polar enzymatic pockets compared to carbonyl-containing analogues, though this could reduce blood-brain barrier permeability .

Biological Activity

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both benzylsulfonyl and phenoxypropylsulfonyl groups attached to a piperidine ring, allows for diverse interactions within biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-benzylsulfonyl-1-(3-phenoxypropylsulfonyl)piperidine, with the following chemical structure representation:

InChI 1S C21H27NO5S2 c23 28 24 18 19 8 3 1 4 9 19 21 12 14 22 15 13 21 29 25 26 17 7 16 27 20 10 5 2 6 11 20 h1 6 8 11 21H 7 12 18H2\text{InChI 1S C21H27NO5S2 c23 28 24 18 19 8 3 1 4 9 19 21 12 14 22 15 13 21 29 25 26 17 7 16 27 20 10 5 2 6 11 20 h1 6 8 11 21H 7 12 18H2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors, influencing various cellular pathways. The compound's sulfonyl groups may play a crucial role in these interactions, enhancing its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies on piperidine derivatives have shown strong inhibitory effects against various bacterial strains such as Salmonella typhi and Staphylococcus aureus . The antibacterial mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds in this class have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission . Such inhibition can have therapeutic implications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

The sulfonamide moiety present in the compound has been associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties. Among them, compounds similar to this compound exhibited moderate to strong activity against E. coli and Bacillus subtilis, suggesting potential as therapeutic agents .
  • Enzyme Inhibition Research : In a study focused on enzyme inhibitors, derivatives were tested for their ability to inhibit AChE. The results indicated that some compounds displayed IC50 values in the low micromolar range, highlighting their potential utility in treating conditions characterized by cholinergic dysfunction .
  • Anticancer Studies : Investigations into the anticancer efficacy of piperidine derivatives revealed that certain compounds led to significant reductions in tumor size in animal models. The mechanism was attributed to enhanced apoptosis and inhibition of angiogenesis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Benzyloxy)phenyl acetic acidBenzene ring with ether linkageModerate antibacterial activity
N′,N′-Bis(2-hydroxy-3-phenoxypropyl)benzohydrazideBenzohydrazide structureAnticancer properties
4-Benzoyl-piperidine derivativesPiperidine core with carbonyl groupsNeuroprotective effects

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